DBCO-CONH-S-S-NHS ester

CAS No.: 1435934-53-4

Cat. No.: VC4341365

Molecular Formula: C28H27N3O6S2

Molecular Weight: 565.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1435934-53-4 |

|---|---|

| Molecular Formula | C28H27N3O6S2 |

| Molecular Weight | 565.66 |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoate |

| Standard InChI | InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) |

| Standard InChI Key | RPNGUSKTYYIUDE-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

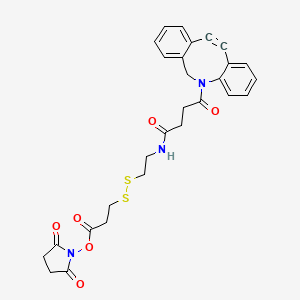

DBCO-CONH-S-S-NHS ester features a tripartite structure:

-

DBCO moiety: A strained cyclooctyne enabling strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts .

-

NHS ester: Reactive toward primary amines (e.g., lysine residues) for stable amide bond formation .

-

Disulfide bridge (-S-S-): Cleavable under reductive conditions (e.g., glutathione) .

The canonical SMILES string (O=C(N1C2=CC=CC=C2C#CC3=CC=CC=C3C1)CCC(NCCSSCCC(ON4C(CCC4=O)=O)=O)=O) confirms the spatial arrangement critical for its bifunctionality .

Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₈H₂₇N₃O₆S₂ | |

| Molecular weight | 565.66 g/mol | |

| Solubility | DMSO, DMF, acetonitrile | |

| Storage conditions | -20°C (desiccated, dark) | |

| Purity | ≥95% (HPLC) |

The compound’s solubility in polar aprotic solvents facilitates reactions in organic media, while its instability at room temperature necessitates cryogenic storage .

Synthesis and Stability Considerations

Synthetic Pathways

While detailed synthesis protocols are proprietary, the structure suggests a modular assembly:

-

DBCO core synthesis: Cyclooctyne formation via photochemical or thermal methods.

-

Disulfide incorporation: Thiol-disulfide exchange to introduce the -S-S- bridge .

-

NHS ester activation: Carbodiimide-mediated carboxylate activation .

Key challenges include preserving DBCO reactivity during disulfide incorporation and minimizing hydrolysis of the NHS ester .

Applications in Antibody-Drug Conjugates

ADC Construction Workflow

DBCO-CONH-S-S-NHS ester enables a three-step ADC assembly:

-

Antibody functionalization: NHS ester reacts with lysine amines (typically 2–4 conjugates per antibody) .

-

Payload conjugation: DBCO undergoes SPAAC with azide-modified cytotoxins (e.g., MMAE) .

-

Controlled release: Disulfide cleavage in glutathione-rich tumor microenvironments (~10 mM vs. 2–20 µM plasma) .

Comparative ADC Linker Performance

| Linker Type | Cleavage Mechanism | Plasma Stability | Tumor Activation |

|---|---|---|---|

| DBCO-CONH-S-S-NHS | Reductive | High (>48 h) | Selective |

| Valine-citrulline | Proteolytic | Moderate | Variable |

| Hydrazone | Acidic | Low | Moderate |

The disulfide linker’s plasma stability reduces off-target toxicity, while reductive cleavage ensures payload release in tumors .

Bioconjugation Beyond ADCs

Protein Labeling

The NHS ester efficiently labels:

-

Antibodies: Site-specific conjugation for imaging probes (e.g., fluorescent dyes) .

-

Lectins: Glycan-binding studies via DBCO-azide interactions .

A case study demonstrated 90% labeling efficiency for trastuzumab with Alexa Fluor 647-azide using DBCO-CONH-S-S-NHS ester .

Surface Functionalization

The linker modifies amine-coated surfaces (e.g., silicon, gold) for:

XPS analysis confirmed monolayer coverage of DBCO on aminosilane surfaces with <5% nonspecific binding .

Targeted Drug Delivery Systems

Nanoparticle Conjugation

DBCO-CONH-S-S-NHS ester links azide-functionalized nanoparticles (NPs) to targeting ligands:

In murine models, DBCO-linked NPs showed 3-fold higher tumor accumulation vs. passive targeting .

Prodrug Activation

The disulfide bond enables prodrug strategies:

This approach reduced hepatotoxicity in a doxorubicin prodrug model by 60% .

Challenges and Future Directions

Limitations

-

Hydrolysis risk: NHS ester instability complicates aqueous reactions .

-

Batch variability: Disulfide bond oxidation during storage .

Innovations in Linker Design

-

Enhanced stability: Thioether replacements for disulfides in oxidizing environments .

-

Dual-cleavable systems: Combining disulfide and protease-sensitive motifs .

-

Multifunctional linkers: Integrating imaging tags (e.g., PET tracers) .

A 2024 study demonstrated a DBCO-disulfide-MMAE conjugate with 40% improved therapeutic index over traditional ADCs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume